(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;phosphoric acid
Descripción general
Descripción
The compound (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;phosphoric acid is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its multiple hydroxyl groups, a dimethylamino group, and a carboxamide group, making it a versatile candidate for various chemical reactions and applications.
Mecanismo De Acción
Target of Action
Tetracycline phosphate complex, like other tetracyclines, primarily targets the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis, a vital process for bacterial growth and survival .
Mode of Action
Tetracycline phosphate complex exerts its action by binding reversibly to the bacterial 30S ribosomal subunit . This binding blocks the attachment of charged aminoacyl tRNA to the mRNA-ribosome complex during protein synthesis . As a result, the antibiotic interferes with the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis . It also binds to some extent to the bacterial 50S ribosomal subunit .
Biochemical Pathways
The primary biochemical pathway affected by tetracycline phosphate complex is the protein synthesis pathway in bacteria . By inhibiting this pathway, the antibiotic prevents bacteria from producing essential proteins, leading to a bacteriostatic effect (inhibition of bacterial growth) .
Pharmacokinetics
Tetracyclines, in general, are known for their poor absorption after food intake . They passively diffuse through porin channels in the bacterial cell membrane . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of tetracycline phosphate complex.
Result of Action
The primary result of the action of tetracycline phosphate complex is the inhibition of bacterial growth . By preventing protein synthesis, the antibiotic stops bacteria from growing and reproducing. This bacteriostatic effect helps the immune system to eliminate the bacterial infection .
Action Environment
The action of tetracycline phosphate complex can be influenced by various environmental factors. For instance, the presence of divalent cations such as calcium and magnesium in the environment can reduce the antibiotic’s effectiveness . Moreover, the widespread use of tetracyclines in human and veterinary medicine has led to the emergence of tetracycline-resistant bacteria, posing a challenge to the antibiotic’s efficacy .
Análisis Bioquímico
Biochemical Properties
Tetracycline Phosphate Complex interacts with various enzymes, proteins, and other biomolecules. It functions by binding to the 30S subunit of microbial ribosomes . This interaction inhibits protein synthesis, thereby exerting its antibacterial effects .
Cellular Effects
Tetracycline Phosphate Complex affects various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Tetracycline Phosphate Complex involves binding interactions with biomolecules, specifically the 30S subunit of microbial ribosomes . This binding inhibits the attachment of charged aminoacyl-tRNA, preventing protein synthesis and exerting its antibacterial effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;phosphoric acid involves multiple steps, including the introduction of hydroxyl groups, the formation of the carboxamide group, and the attachment of the dimethylamino group. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, providing insights into biochemical processes.
Medicine
In medicine, this compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It can be used in drug development to create new treatments for various diseases.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various manufacturing processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tetracene derivatives with different functional groups. These compounds share a similar core structure but differ in their specific functional groups, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;phosphoric acid lies in its specific combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Actividad Biológica
Molecular Formula and Weight
- Molecular Formula : C₄₄H₄₈N₄O₁₆
- Molecular Weight : 928.947 g/mol
Structural Characteristics
The compound features multiple hydroxyl groups and a dimethylamino group, which may contribute to its solubility and biological interactions. The presence of dioxo groups suggests potential reactivity in biological systems.
Antimicrobial Properties
Research has indicated that compounds similar to this one exhibit significant antimicrobial activity. For instance, tetracycline derivatives are known for their ability to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. This mechanism is likely applicable to the compound due to structural similarities.
Table 1: Comparison of Antimicrobial Activities
Compound Name | Activity | Mechanism of Action |
---|---|---|
Tetracycline | Broad-spectrum | Inhibits protein synthesis |
Doxycycline | Broad-spectrum | Inhibits protein synthesis |
Compound (4S) | Potentially broad-spectrum | Similar mechanism expected |
Cytotoxicity Studies
Preliminary studies have suggested that the compound may exhibit cytotoxic effects on certain cancer cell lines. The specific pathways involved in this cytotoxicity are still under investigation but may involve apoptosis induction or cell cycle arrest.
Case Study: Cytotoxicity on Cancer Cell Lines
A study conducted on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with the compound resulted in:
- Inhibition of cell proliferation by up to 70% at a concentration of 50 µM.
- Induction of apoptosis as evidenced by increased annexin V staining.
Interaction with Biological Targets
The compound's structural features suggest it may interact with various biological targets:
- Enzymatic Inhibition : The hydroxyl groups may facilitate hydrogen bonding with enzyme active sites.
- DNA Binding : Similar compounds have shown the ability to intercalate into DNA, potentially disrupting replication and transcription processes.
Pharmacokinetics
Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of the compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) need further exploration through experimental studies.
Recent Studies
Recent literature has highlighted ongoing research into the biological activities of similar compounds. For example:
- A study published in Journal of Medicinal Chemistry reported on modifications to tetracycline derivatives that enhance their antimicrobial efficacy while reducing toxicity.
- Another study in Antimicrobial Agents and Chemotherapy explored the synergistic effects when combined with other antibiotics.
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- Detailed mechanistic studies to confirm pathways involved in cytotoxicity.
- In vivo studies to assess therapeutic efficacy and safety profiles.
Propiedades
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8.H3O4P/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;1-5(2,3)4/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);(H3,1,2,3,4)/t9-,10-,15-,21+,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXCSXYIPNHJHP-FMZCEJRJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N2O12P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1336-20-5 | |
Record name | Metaphosphoric acid, sodium salt, compd. with [4S-(4α,4aα,5aα,6β,12aα)]-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.224 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary mechanism of action of tetracycline phosphate complex?
A1: Tetracycline phosphate complex, like other tetracyclines, exerts its antibacterial effect by inhibiting bacterial protein synthesis. [, , ] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. [, , ] This effectively halts the addition of amino acids to the growing polypeptide chain, inhibiting protein synthesis and leading to bacterial growth inhibition or death. [, , ]
Q2: Does tetracycline phosphate complex exhibit activity against a broad range of bacterial species?
A2: Yes, tetracycline phosphate complex displays activity against a broad spectrum of gram-positive and gram-negative bacteria. [, , , , ] This broad-spectrum activity makes it a valuable therapeutic option for various bacterial infections, including those of the respiratory tract, urinary tract, and skin. [, , , , ]
Q3: Has the biological half-life of tetracycline phosphate complex been studied?
A5: Yes, research indicates that the apparent biological half-life of tetracycline can be influenced by repetitive dosing. One study observed an increase in the half-life from 6.3 hours to 10 hours during four days of repetitive dosing (every 12 hours). [] This finding highlights the importance of considering dosing regimens and potential accumulation when administering tetracycline phosphate complex.
Q4: What types of infections have been investigated in clinical trials involving tetracycline phosphate complex?
A4: Clinical trials have explored the use of tetracycline phosphate complex in treating a range of infections, including:
- Nongonococcal urethritis: Studies have investigated its efficacy in treating this common sexually transmitted infection, often comparing it to other tetracycline formulations or antibiotics like oxytetracycline. [, ]
- Streptococcal infections: Research has examined its use in treating these infections in children, comparing its effectiveness to other antibiotics like penicillin and demethylchlortetracycline. []
- Gonorrhea: Tetracycline phosphate complex has been studied as a treatment option for gonorrhea in males, particularly in cases where penicillin resistance is a concern. [, , ]
- Urinary tract infections: Clinical experience with tetracycline phosphate complex in treating urinary tract infections has been documented, sometimes in combination with other antimicrobial agents. [, , , ]
- Soft tissue infections and pneumonia: Some studies have explored its use in treating these conditions, often in combination with other drugs like nystatin. [, ]
Q5: What is known about the safety profile of tetracycline phosphate complex?
A7: While generally considered safe and effective when used appropriately, tetracycline phosphate complex, like other tetracyclines, can cause side effects. [, , ] These can include gastrointestinal disturbances, photosensitivity reactions, and, in rare cases, more serious adverse events like liver toxicity. [, , ]
Q6: Are there any specific concerns regarding the use of tetracycline phosphate complex in certain populations?
A8: Tetracyclines are known to have the potential to cause tooth discoloration and affect bone development in children. [, ] Consequently, their use in children under eight years old is generally avoided. [, ] Pregnant women should also avoid tetracyclines for similar reasons. [, ]
Q7: What strategies have been investigated to improve the formulation and stability of tetracycline phosphate complex?
A7: Researchers have explored combining tetracycline phosphate complex with other agents to potentially enhance its therapeutic properties:
- Amphotericin B: This antifungal agent has been combined with tetracycline phosphate complex to address concerns about potential fungal overgrowth during broad-spectrum antibiotic treatment. [, , ]
- Sulphamethizole and Phenazopyridine: This combination, marketed as Uropol®, aims to provide both antibacterial and analgesic effects for urinary tract infections. []
Q8: What analytical techniques have been employed to study tetracycline phosphate complex?
A8: Various analytical methods have been used to characterize, quantify, and monitor tetracycline phosphate complex, including:
- Spectrophotometry: This technique can be used to determine tetracycline concentrations in biological samples. []
- Microbiological assays: These assays assess the antibacterial activity of tetracycline phosphate complex against specific bacterial strains. [, , , , ]
- Capillary electrophoresis with laser-induced luminescence detection: This highly sensitive method has been utilized to quantify phosphate, a key component of the tetracycline phosphate complex. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.